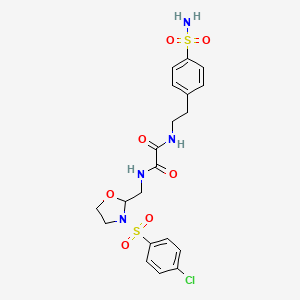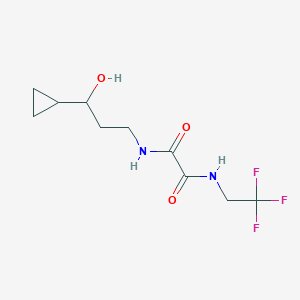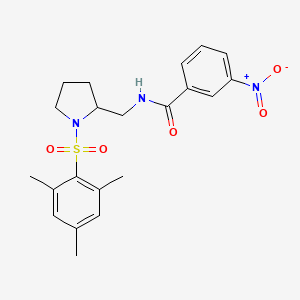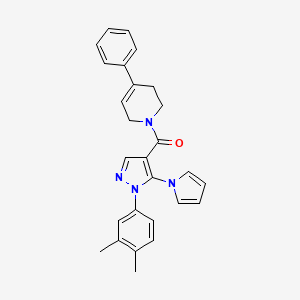![molecular formula C18H20N2O5S B2569389 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide CAS No. 941947-90-6](/img/structure/B2569389.png)
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as DBIBO-SA and has been shown to have a range of biochemical and physiological effects. In We will also discuss future directions for research on this compound.
Wirkmechanismus
The mechanism of action of DBIBO-SA is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. DBIBO-SA has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DBIBO-SA has a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. DBIBO-SA has also been shown to induce apoptosis in cancer cells. In addition, DBIBO-SA has been shown to reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
DBIBO-SA has several advantages for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. DBIBO-SA is also stable and has a long shelf life. However, there are some limitations to using DBIBO-SA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DBIBO-SA is not water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DBIBO-SA. One area of research is to further explore its mechanism of action. This could involve studying the interaction of DBIBO-SA with specific enzymes and proteins. Another area of research is to explore the potential use of DBIBO-SA in combination with other drugs for the treatment of cancer and inflammation. Finally, future research could investigate the potential use of DBIBO-SA in other areas of scientific research, such as neurodegenerative diseases.
Synthesemethoden
DBIBO-SA is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-ol with chloroacetyl chloride to form 2,2-dimethyl-3H-1-benzofuran-7-yl chloroacetate. This intermediate is then reacted with sodium hydroxide and 4-aminobenzenesulfonamide to form DBIBO-SA.
Wissenschaftliche Forschungsanwendungen
DBIBO-SA has been studied for its potential use in scientific research. One area of research where this compound has been explored is in the field of cancer research. Studies have shown that DBIBO-SA can inhibit the growth of cancer cells and induce apoptosis. DBIBO-SA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that DBIBO-SA can reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-18(2)10-12-4-3-5-15(17(12)25-18)24-11-16(21)20-13-6-8-14(9-7-13)26(19,22)23/h3-9H,10-11H2,1-2H3,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKWRIPHBFYFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)

